

Technical Guide: Potential Biological Activity of 1-(5-Chloro-2-methoxyphenyl)piperazine

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Compound of Interest

Compound Name: 1-(5-Chloro-2-methoxyphenyl)piperazine

Cat. No.: B8781168

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Part 1: Executive Summary & Compound Identity

1-(5-Chloro-2-methoxyphenyl)piperazine (CAS: 99857-72-4) is a specialized heterocyclic building block belonging to the arylpiperazine class. In medicinal chemistry, it serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs), most notably the Serotonin 5-HT_{1A} and Alpha-1 Adrenergic receptors.

While often utilized as an intermediate in the synthesis of complex antipsychotics, anxiolytics, and urological drugs (for Benign Prostatic Hyperplasia), the compound itself possesses intrinsic pharmacological activity defined by its substitution pattern. The 2-methoxy group is a critical determinant for 5-HT_{1A} recognition, while the 5-chloro substituent modulates lipophilicity and metabolic stability, influencing the pharmacokinetic profile of derived Active Pharmaceutical Ingredients (APIs).

Physicochemical Profile

Property	Data
Chemical Name	1-(5-Chloro-2-methoxyphenyl)piperazine
CAS Number	99857-72-4
Molecular Formula	
Molecular Weight	226.70 g/mol
LogP (Predicted)	~2.3 - 2.8
pKa (Piperazine N)	~9.0 - 9.5 (Basic)
Key Structural Features	Piperazine ring (secondary amine), Phenyl ring, Ortho-methoxy, Meta-chloro

Part 2: Pharmacodynamics & Mechanism of Action

The biological activity of **1-(5-Chloro-2-methoxyphenyl)piperazine** is governed by the Structure-Activity Relationship (SAR) of the phenylpiperazine moiety. This scaffold acts as a "warhead" for aminergic GPCRs.

Serotonin 5-HT_{1A} Receptor Modulation

The 2-methoxyphenylpiperazine (oMPP) motif is a classic pharmacophore for the 5-HT_{1A} receptor.

- **Mechanism:** The protonated nitrogen of the piperazine ring forms a salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain. The 2-methoxy group fits into a specific hydrophobic pocket, often conferring antagonist or partial agonist activity.
- **5-Chloro Effect:** The addition of a chlorine atom at the 5-position (meta to the piperazine) increases lipophilicity (value), enhancing membrane permeability and potentially altering the orientation of the phenyl ring within the binding pocket to improve affinity or selectivity over D₂ receptors.

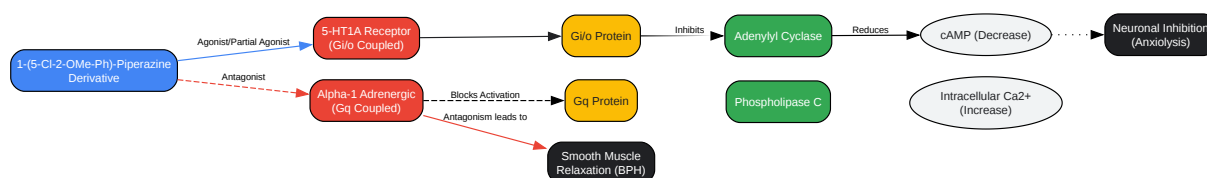
Alpha-1 Adrenergic Receptor Antagonism

Arylpiperazines with ortho-alkoxy substitutions frequently exhibit significant affinity for -adrenergic receptors.

- **Therapeutic Relevance:** Derivatives of this scaffold are explored for treating Benign Prostatic Hyperplasia (BPH). Blockade of -receptors in the prostate smooth muscle reduces urethral resistance, improving urinary flow.
- **Selectivity Challenge:** In drug design, a key objective is often to optimize the linker attached to the distal nitrogen to favor 5-HT1A selectivity over , or vice-versa, depending on the therapeutic goal (anxiety vs. hypertension/BPH).

Signaling Pathway Visualization

The following diagram illustrates the G-protein signaling pathways modulated by ligands derived from this scaffold.



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Caption: Dual-pathway modulation potential of the scaffold: 5-HT1A activation (anxiolysis) and Alpha-1 blockade (smooth muscle relaxation).

Part 3: Synthetic Protocols

For researchers utilizing this compound as an intermediate, the quality of the piperazine ring formation is critical. The following protocol describes the synthesis of the scaffold from aniline precursors.

Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine[1]

Principle: Nucleophilic aromatic substitution or cyclization of the aniline with bis(2-chloroethyl)amine (nitrogen mustard analogue).

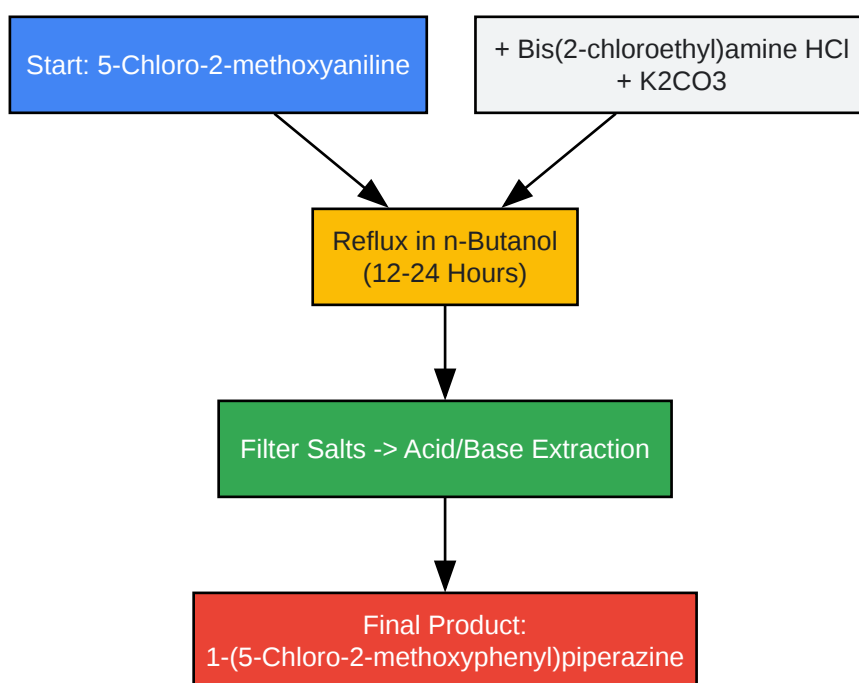
Reagents:

- 5-Chloro-2-methoxyaniline (Precursor A)
- Bis(2-chloroethyl)amine hydrochloride (Precursor B)
- Solvent: Diglyme (diethylene glycol dimethyl ether) or n-Butanol
- Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">) or Sodium Iodide (catalyst)

Step-by-Step Workflow:

- Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Chloro-2-methoxyaniline (1.0 eq) in n-Butanol (or Diglyme).
- Addition: Add Bis(2-chloroethyl)amine hydrochloride (1.1 eq) and anhydrous (3.0 eq).
 - Note: The excess base is required to neutralize the HCl from the amine salt and the HCl generated during cyclization.
- Reflux: Heat the mixture to reflux (depending on solvent) for 12–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
- Work-up:
 - Cool the reaction mixture to room temperature.

- Filter off inorganic salts (, excess carbonate).
- Evaporate the solvent under reduced pressure.[1]
- Purification:
 - Dissolve the residue in dilute HCl (aqueous) to wash away non-basic impurities with Ethyl Acetate.
 - Basify the aqueous layer with NaOH (pH > 10) to liberate the free base.
 - Extract with Dichloromethane (DCM). Dry over and concentrate.
 - Optional: Convert to Hydrochloride salt using HCl in ether for stability.



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Caption: Cyclization workflow for generating the arylpiperazine core from aniline precursors.

Part 4: Biological Evaluation Protocols

To validate the biological activity of this scaffold or its derivatives, the following assays are the industry standard.

Radioligand Binding Assay (5-HT1A)

This assay determines the affinity (

) of the compound for the receptor.

- Source Tissue: Rat hippocampal membranes or HEK-293 cells stably expressing human 5-HT1A.
- Radioligand:

(Agonist) or

(Antagonist).
- Protocol:
 - Incubation: Incubate membrane preparations (protein) with radioligand (0.5 nM) and varying concentrations of the test compound (to M) in Tris-HCl buffer containing .
 - Equilibrium: Incubate at for 60 minutes.
 - Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
 - Quantification: Measure radioactivity via liquid scintillation counting.
 - Analysis: Calculate

and convert to

using the Cheng-Prusoff equation.

Functional Calcium Flux Assay (Alpha-1 Adrenergic)

Since Alpha-1 receptors couple to

, activation leads to intracellular calcium release.

- Cell Line: CHO cells expressing human α_1 -adrenergic receptor.
- Dye: Fluo-4 AM (Calcium-sensitive fluorescent dye).
- Protocol:
 - Load cells with Fluo-4 AM for 45 minutes.
 - Add test compound.^[2]^[3]
 - Test for Agonism: Monitor fluorescence increase immediately.
 - Test for Antagonism: Pre-incubate with test compound for 15 min, then add a standard agonist (e.g., Phenylephrine) and measure inhibition of the calcium spike.

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.
- Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place. Hydrochloride salts are hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

References

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